

biological activity of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

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Compound of Interest

Compound Name: 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one

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An In-Depth Technical Guide to the Biological Activity of **6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one**

Foreword: The Quinazolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The quinazolinone scaffold is a prominent member of this class, forming the backbone of numerous natural and synthetic molecules with a wide array of pharmacological effects.^{[1][2][3]} The 2,3-dihydro-1H-quinazolin-4-one variant, in particular, offers a three-dimensional structure that has proven fruitful in the design of therapeutic agents targeting conditions from cancer to hypertension.^{[4][5][6][7]}

This guide focuses on a specific, highly promising derivative: **6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one**. The strategic placement of a trifluoromethyl (CF₃) group at the 6-position is a deliberate design choice. The CF₃ group is a powerful modulator in drug design, known for its capacity to enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and augment binding affinity to target proteins through strong electronic interactions.^[8]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the synthesis, multifaceted biological activities, and key experimental protocols for evaluating the efficacy of this quinazolinone core, grounding theoretical claims in practical, validated methodologies.

Synthesis of the **6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one** Scaffold

The most direct and widely adopted method for constructing the 2,3-dihydroquinazolin-4(1H)-one core is the cyclocondensation reaction between an anthranilamide derivative and an aldehyde.^[7] This approach is valued for its efficiency and tolerance of diverse functional groups on both starting materials.

For the synthesis of the target scaffold, the key precursors are 2-amino-5-(trifluoromethyl)benzamide and a selected aldehyde. The choice of aldehyde determines the substituent at the 2-position of the quinazolinone ring, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

General Synthetic Protocol: Cyclocondensation

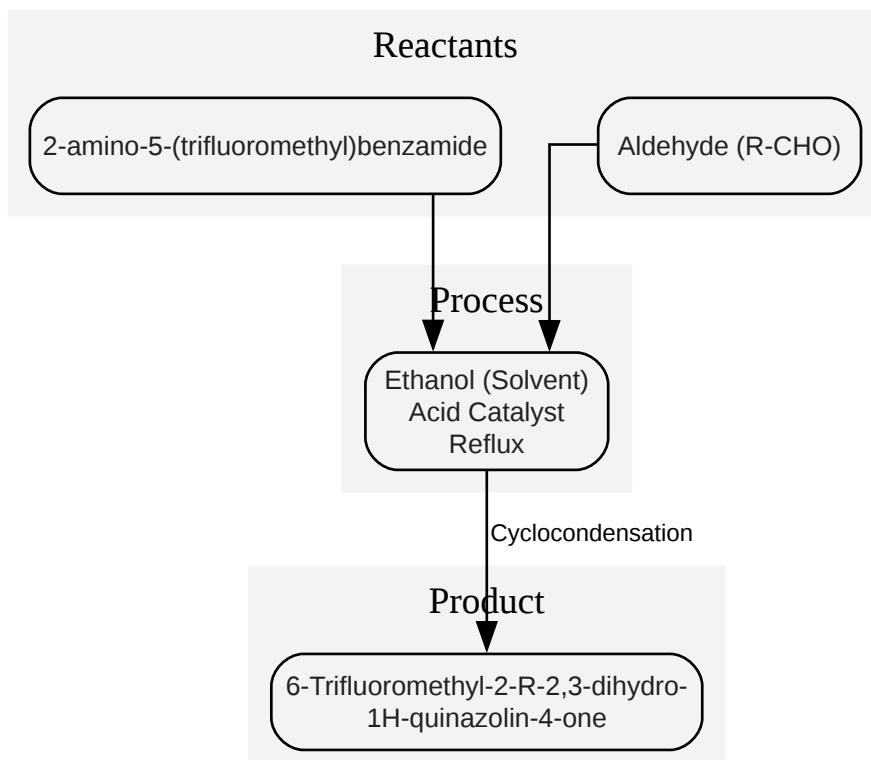
This protocol describes a standard procedure for the synthesis of 2-substituted-**6-trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one** derivatives.

Causality Behind Experimental Choices:

- Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, SnCl_2) is often employed to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the anthranilamide.^[5]
- Solvent: Ethanol or a similar protic solvent is typically used as it effectively dissolves the reactants and facilitates proton transfer steps within the reaction mechanism.
- Reaction Conditions: Heating under reflux provides the necessary activation energy to drive the condensation and subsequent cyclization, ensuring a reasonable reaction rate.

Step-by-Step Methodology:

- Reactant Dissolution: In a round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)benzamide (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol.
- Catalyst Addition: Add a catalytic amount of an appropriate acid catalyst (e.g., 0.1 eq. of p-toluenesulfonic acid).
- Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
- Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization or column chromatography.
- Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (^1H , ^{13}C , ^{19}F), Mass Spectrometry, and IR Spectroscopy.



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Caption: General synthesis of the target quinazolinone scaffold.

Core Biological Activities and Mechanisms of Action

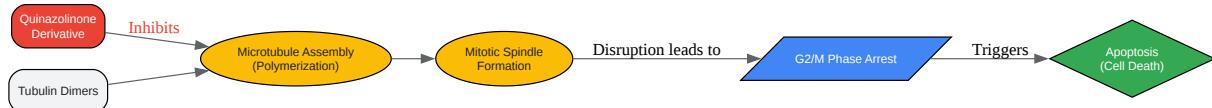
The quinazolinone scaffold is a versatile pharmacophore, and the introduction of the trifluoromethyl group often potentiates its inherent biological activities.^{[8][9]} The primary activities investigated for this class of compounds are anticancer, antimicrobial, and anti-inflammatory.

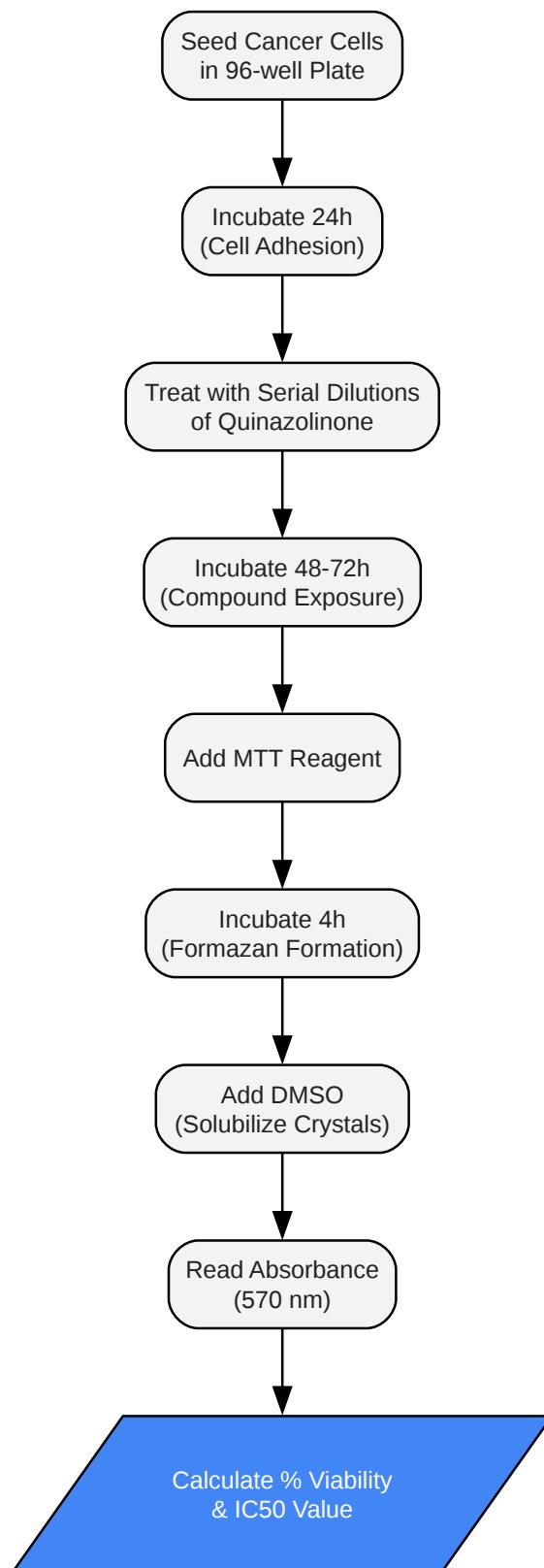
Anticancer Activity

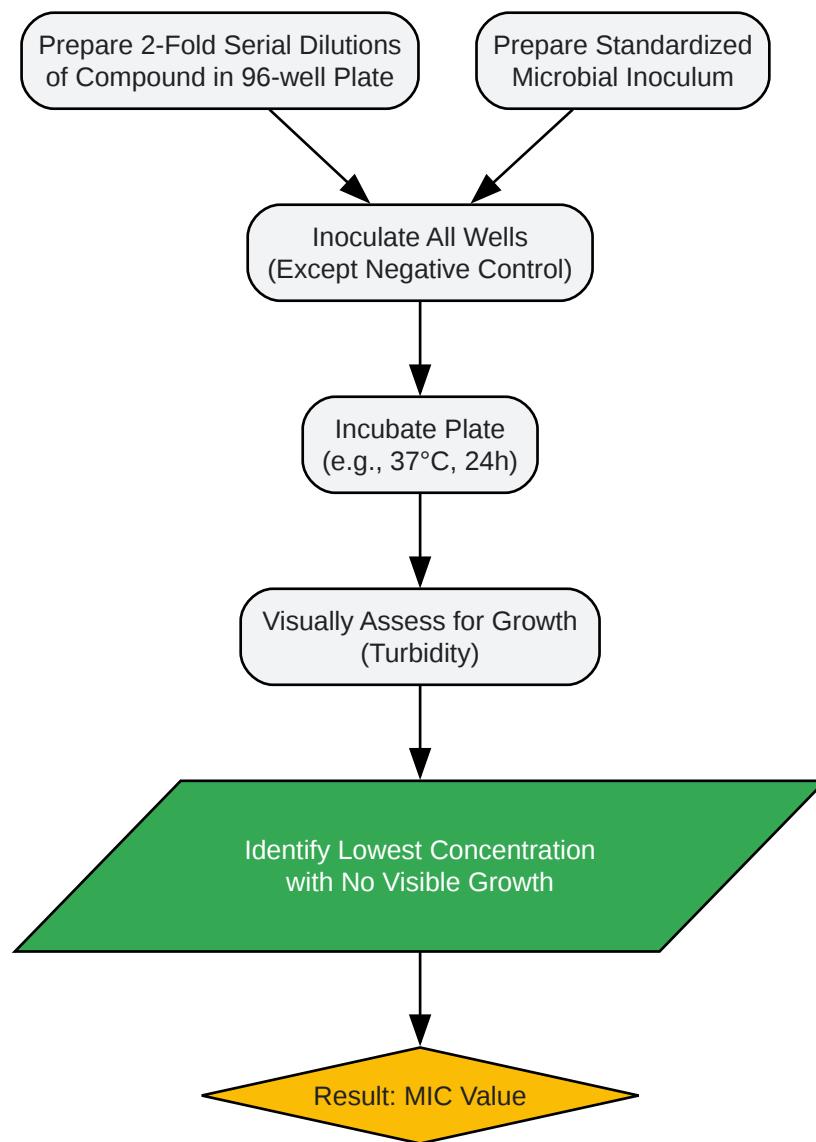
Quinazolinone derivatives are extensively researched as potential anticancer agents, with several compounds having advanced to clinical use.^{[10][11][12][13]} The 6-trifluoromethyl moiety can enhance cytotoxicity against various cancer cell lines.

Key Mechanisms of Action:

- **Tubulin Polymerization Inhibition:** A primary mechanism for many cytotoxic quinazolinones is the disruption of microtubule dynamics.^{[4][10][14]} By binding to tubulin (often at the colchicine site), these compounds prevent its polymerization into functional microtubules. This disruption arrests the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, ultimately leading to programmed cell death (apoptosis).^{[4][10]}
- **Kinase Inhibition:** Many quinazolinones are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors.^{[9][10][15]} By blocking the ATP binding site of the kinase, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival.
- **Apoptosis Induction:** Independent of specific targets, these compounds can trigger apoptosis through various intrinsic and extrinsic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.^[10]







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